Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Substitution
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione and its 3-thienyl regioisomer (CAS 1251338-92-7) are structural isomers with identical molecular formulas (C₁₀H₁₂O₃S, MW 212.27) and matching computed physicochemical properties (LogP 1.93, TPSA 43.37) . However, the position of the sulfur atom relative to the diketone moiety differs. In the 2-thienyl isomer, the sulfur is adjacent to the carbonyl attachment point, which can facilitate intramolecular S···O interactions or influence the electron density at the α-carbon of the enolate form. This positional difference is critical for reactions where thiophene ring electronics dictate reactivity, such as electrophilic aromatic substitution or directed ortho-metalation .
| Evidence Dimension | Molecular structure and regioisomeric configuration |
|---|---|
| Target Compound Data | 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione (CAS 1094310-61-8); thiophene sulfur at 2-position relative to carbonyl attachment; SMILES: COCCC(=O)CC(=O)c1cccs1 |
| Comparator Or Baseline | 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione (CAS 1251338-92-7); thiophene sulfur at 3-position; SMILES: O=C(C1=CSC=C1)CC(CCOC)=O |
| Quantified Difference | Identical MW (212.27 g/mol), LogP (1.9265), and TPSA (43.37); differentiation arises from altered ring electronics and potential for distinct reactivity patterns in electrophilic substitution and metal coordination |
| Conditions | Computed properties from vendor datasheets; reactivity inferred from established thiophene chemistry principles |
Why This Matters
For applications demanding precise regiochemical control—such as the synthesis of thiophene-fused heterocycles or metal-organic frameworks—the 2-thienyl isomer provides a distinct electronic environment that cannot be replicated by its 3-thienyl counterpart.
